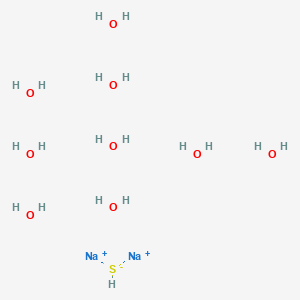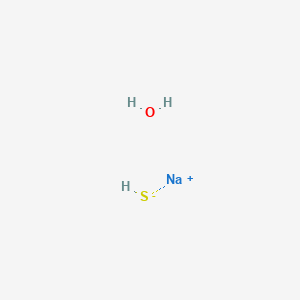
4-Nitrophenethylamine hydrochloride
Overview
Description
4-Nitrophenethylamine hydrochloride is an organic compound with the molecular formula C8H10N2O2 · HCl. It is a yellow to yellow-green crystalline powder that is hygroscopic in nature . This compound is primarily used in chemical synthesis and research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Due to its bifunctionality, it finds wide application in the pharmaceutical industry .
Mode of Action
It is synthesized by direct N-formylation of 4-nitrophenethylamine hydrochloride with formic acid and sodium formate
Biochemical Pathways
It has been used in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. No special environmental precautions are required for this compound . The compound should be stored in a cool, dry place, away from heat and sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Nitrophenethylamine hydrochloride involves several steps. One common method includes the nitration of phenylethylamine using a mixture of concentrated nitric acid and sulfuric acid at 0°C. The reaction mixture is then stirred until complete, followed by neutralization with sodium hydroxide and extraction with ethyl ether. The final product is obtained by re-crystallization from methanol .
Industrial Production Methods: In industrial settings, the synthesis is scaled up by dissolving the intermediate in ethanol and adjusting the pH to 1 using hydrochloric acid. The reaction mixture is heated to 80°C for 20 hours, followed by cooling and precipitation of the product. The crude product is then purified by recrystallization to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions typically yield amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenethylamines depending on the reagents used.
Scientific Research Applications
4-Nitrophenethylamine hydrochloride is utilized in various scientific research fields:
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and advanced materials
Comparison with Similar Compounds
- 2-Phenylethylamine hydrochloride
- 4-Nitrobenzylamine hydrochloride
- N-Methyl-4-nitrophenethylamine hydrochloride
Comparison: 4-Nitrophenethylamine hydrochloride is unique due to its specific nitro group positioning, which imparts distinct chemical reactivity and stability. Compared to 2-Phenylethylamine hydrochloride, it has enhanced reactivity in nitration and reduction reactions. Its structural similarity to 4-Nitrobenzylamine hydrochloride allows for similar applications, but the presence of the ethylamine group provides additional versatility in chemical synthesis .
Properties
IUPAC Name |
2-(4-nitrophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMHULJEYUQYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29968-78-3 | |
| Record name | Benzeneethanamine, 4-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29968-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-nitrophenethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a convenient method to synthesize 4-nitrophenethylamine hydrochloride?
A1: A short and efficient synthesis of this compound involves the removal of water from 4-nitrophenylalanine monohydrate followed by decarboxylation. [, ] This method offers a convenient alternative to more complex synthetic routes.
Q2: Can you describe the structural characteristics of this compound?
A2: this compound is a light yellow solid. [] Its molecular formula is C8H10N2O2·HCl. While the provided research doesn't specify the molecular weight, it can be calculated as 202.64 g/mol. Further spectroscopic data, such as NMR or IR, are not provided in the given research papers.
Q3: What is the significance of this compound in chemical research?
A3: The synthesis of this compound provides a high-purity guide sample for subsequent chemical and biological experiments. [] This suggests its potential use as a building block or a reference compound in various research areas.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















